REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:14]2[CH2:13][CH2:12][NH:11][C:10](=[O:15])[C:9]=2[N:8]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:7]=1)=[O:5])C.I[C:25]1[CH:30]=[CH:29][C:28]([N:31]2[CH2:36][CH2:35][CH2:34][CH2:33][C:32]2=[O:37])=[CH:27][CH:26]=1.C([O-])([O-])=O.[K+].[K+].OC1C=CC=C2C=1N=CC=C2.[NH4+].[OH-]>CS(C)=O.[Cu]I.C(OCC)(=O)C>[CH3:23][O:22][C:19]1[CH:18]=[CH:17][C:16]([N:8]2[C:9]3[C:10](=[O:15])[N:11]([C:25]4[CH:30]=[CH:29][C:28]([N:31]5[CH2:36][CH2:35][CH2:34][CH2:33][C:32]5=[O:37])=[CH:27][CH:26]=4)[CH2:12][CH2:13][C:14]=3[C:6]([C:4]([OH:3])=[O:5])=[N:7]2)=[CH:21][CH:20]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NN(C=2C(NCCC21)=O)C2=CC=C(C=C2)OC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)N1C(CCCC1)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
189 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
CuI
|
Quantity
|
244 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 1 h at 5–10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was subsequently degassed three times again
|
Type
|
CUSTOM
|
Details
|
the coupling reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled down to 5–10° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite® bed
|
Type
|
WASH
|
Details
|
the Celite® bed was washed with water (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The two layers of the filtrates were separated
|
Type
|
STIRRING
|
Details
|
The mixture was subsequently stirred at 5–10° C. for an additional 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40–45° C. for 12 h
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1N=C(C2=C1C(N(CC2)C2=CC=C(C=C2)N2C(CCCC2)=O)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |